molecular formula C10H11FN2 B8346793 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

Cat. No.: B8346793
M. Wt: 178.21 g/mol
InChI Key: SQRIKHWBBGVCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile is a useful research compound. Its molecular formula is C10H11FN2 and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

2-(dimethylamino)-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C10H11FN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,1-2H3

InChI Key

SQRIKHWBBGVCBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer and a dropping funnel, 49.6 g (0.4 mol) of 4-fluorobenzaldehyde and 480 ml of acetonitrile were charged, and a solution comprising 29.4 g (0.64 mol) of sodium cyanide, 81.6 g (1 mol) of dimethylamine hydrochloride and 200 ml of water, was dropwise added over a period of 15 minutes at from 20 to 30° C. with stirring, and then reacted at the same temperature for 18 hours. After completion of the reaction, the mixture was subjected to liquid separation. The organic layer was separated, and acetonitrile was distilled off. The residue was extracted with 400 ml of ethyl acetate, washed with a 5% sodium hydrogen carbonate aqueous solution and water, and then dried over anhydrous sodium sulfate. Ethyl acetate was distilled off, and the obtained oily substance was distilled under reduced pressure to obtain 64.5 g (yield: 90.5%) of the desired compound (boiling point: 100-101° C./1 KPa). The NMR spectrum data thereof are as follows.
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49.6 g
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reactant
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480 mL
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reactant
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29.4 g
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81.6 g
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reactant
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200 mL
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solvent
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Yield
90.5%

Synthesis routes and methods III

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer and a dropping funnel, 30.9 g (0.6 mol) of sodium cyanide, 85.7 g (1.05 mol) of dimethylamine hydrochloride, 1.2 g of benzyltri-n-butylammonium chloride and 200 ml of water were charged, and a solution comprising 62.1 g (0.5 mol) of 4-fluorobenzaldehyde and 150 ml of toluene, was dropwise added over a period of 30 minutes at from 20 to 30° C. with stirring, and then reacted at from 45 to 50° C. for 4 hours. After completion of the reaction, 200 ml of water was added, and the mixture was subjected to liquid separation. The organic layer was separated, washed with a 5% sodium hydrogen carbonate aqueous solution and water, and then dried over anhydrous sodium sulfate. Toluene was distilled off, and the obtained oily substance was distilled under reduced pressure to obtain 79.3 g (yield: 89%) of the desired compound (boiling point: 100-101° C./1 KPa).
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30.9 g
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85.7 g
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1.2 g
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catalyst
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200 mL
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62.1 g
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150 mL
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200 mL
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Yield
89%

Synthesis routes and methods IV

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer and a dropping funnel, 144.5 g (1.6 mol) of a 50.7% dimethylamine aqueous solution and 118.5 g of water were charged, and 159.4 g (0.38 mol) of a 25% of sulfuric acid aqueous solution was dropwise added over a period of 15 minutes at a temperature of not higher than 20° C. with stirring. Then, 67.4 g (1.38 mol) of sodium cyanide was introduced. Then, 155.1 g (1.25 mol) of 4-fluorobenzaldehyde was dropwise added over a period of 20 minutes at from 20 to 30° C. Thereafter, the reaction was carried out at 50° C. for 4 hours. After completion of the reaction, the reaction mixture was subjected to liquid separation. The organic layer was separated and washed with 500 ml of water of 50° C. to obtain 222.8 g (yield: 98.4%) of the desired compound having a purity of 98.4% (by GC analysis).
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118.5 g
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67.4 g
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155.1 g
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Yield
98.4%

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